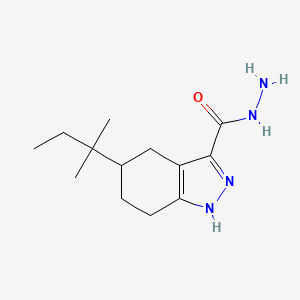
1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine, also known as DMBP, is a piperazine derivative that has attracted scientific attention due to its potential applications in various fields. DMBP is a small molecule that can be synthesized using different methods, and its mechanism of action has been explored in several studies.
作用机制
The mechanism of action of 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine is not fully understood, but it has been suggested that it may act as a modulator of neurotransmitter systems in the brain. Specifically, 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine has been shown to enhance the release of acetylcholine, a neurotransmitter that is involved in cognitive function and memory. 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine may also interact with other neurotransmitter systems, such as dopamine and serotonin, but further studies are needed to clarify its mechanism of action.
Biochemical and Physiological Effects:
1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine can enhance the release of acetylcholine from rat brain synaptosomes and inhibit the activity of acetylcholinesterase, an enzyme that degrades acetylcholine. In vivo studies have shown that 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine in lab experiments is its small size and ease of synthesis, which makes it a convenient molecule to work with. Another advantage is its potential applications in various fields, which makes it an interesting molecule to study. One limitation of using 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the study of 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine. In medicinal chemistry, further studies are needed to explore its potential as a drug candidate for the treatment of neurological disorders. In materials science, 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine can be used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In analytical chemistry, 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine can be used as a derivatizing agent for the analysis of other compounds, such as carbohydrates and nucleotides. Overall, the study of 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine has the potential to lead to new insights and applications in various fields.
合成方法
1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine can be synthesized using different methods, including the reaction of 4-methylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-methylbenzylamine with 1-(3,3-dimethylbutanoyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. These methods yield 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine in good yields and purity.
科学研究应用
1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine has been explored as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In materials science, 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In analytical chemistry, 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine has been used as a derivatizing agent for the analysis of amino acids and peptides by liquid chromatography-mass spectrometry.
属性
IUPAC Name |
3,3-dimethyl-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-15-5-7-16(8-6-15)14-19-9-11-20(12-10-19)17(21)13-18(2,3)4/h5-8H,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDBQVPFQPNYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-[4-(4-methylbenzyl)piperazin-1-yl]butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,5S*,9aS*)-5-(2-furyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5204651.png)
![1-[(benzylthio)methyl]-4-nitrobenzene](/img/structure/B5204654.png)
![N~1~-(sec-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5204656.png)
![methyl 3-{2-[allyl(phenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5204659.png)
![6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204670.png)
![1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate](/img/structure/B5204674.png)
methyl]amine](/img/structure/B5204676.png)
![N,N'-bis[2-(4-pyridinyl)ethyl]ethanediamide](/img/structure/B5204690.png)
![4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5204709.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5204720.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B5204723.png)

![2-methoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5204741.png)